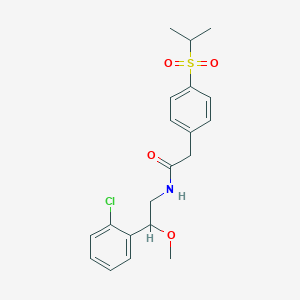

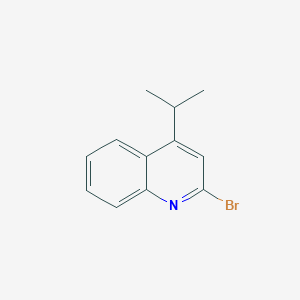

![molecular formula C25H27N3O3 B2605527 Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1226448-80-1](/img/structure/B2605527.png)

Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with diverse pharmacological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The synthesis of quinoline derivatives is also well-documented .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a quinoline ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The quinoline ring is a fused ring structure containing a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the carbonyl group and the amino group. Piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Protected Amino Acids : Czajgucki et al. (2003) explored the synthesis of orthogonally protected amino acids useful for the syntheses of edeine analogs, employing methods that could potentially be applied to the synthesis of related compounds like Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Regioselectivity in Sulfoxide Thermolysis : Bänziger et al. (2002) studied the regioselectivity of sulfoxide thermolysis, revealing insights into the chemical behavior of complex molecules under different conditions, which could relate to the stability and reactivity of compounds like Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate (Bänziger, Klein, & Rihs, 2002).

Pharmacological Applications

- Analgesic Activities of Quinoline Derivatives : Manoury et al. (1979) prepared and screened a series of quinoline derivatives for analgesic and anti-inflammatory properties, highlighting the potential medical applications of structurally related compounds (Manoury, Dumas, Najer, Branceni, Prouteau, & LEFÈVRE‐BORG, 1979).

Material Science and Optical Applications

- Synthesis of Fluorescent Dyes for LCDs : Bojinov and Grabchev (2003) synthesized fluorescent dyes for potential application in liquid crystal displays (LCDs), demonstrating the utility of quinoline derivatives in materials science (Bojinov & Grabchev, 2003).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that compounds with similar structures have been designed as inhibitors for certain kinases .

Biochemical Pathways

Similar compounds have been associated with anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Future Directions

Future research on this compound could involve further exploration of its synthesis methods, as well as investigation into its potential uses in pharmaceuticals or other applications. Given the presence of both piperidine and quinoline rings in its structure, it could have interesting biological activity that could be worth exploring .

Properties

IUPAC Name |

ethyl 3-[[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-3-31-25(30)18-8-7-9-19(15-18)26-22-16-23(24(29)28-12-5-4-6-13-28)27-21-11-10-17(2)14-20(21)22/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWAOYUMONTPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

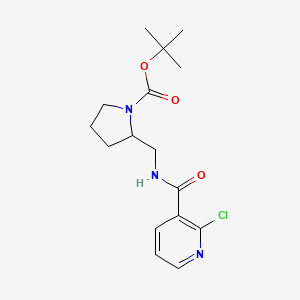

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

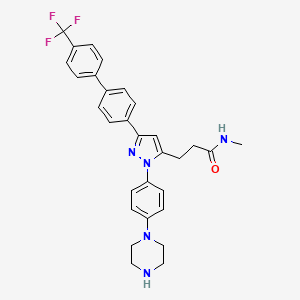

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)

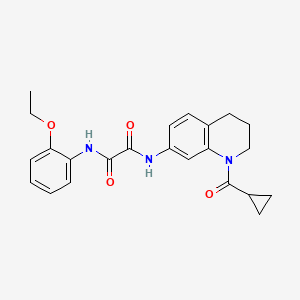

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)